4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVIJHCIWEMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41248-72-0 | |

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. We will delve into its core chemical structure, plausible synthetic routes, analytical characterization, and its strategic importance as a building block in modern pharmaceutical design. This document moves beyond simple data recitation to provide insights into the causality behind its properties and applications.

Introduction and Strategic Importance

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, identified by CAS Number 41248-72-0 , is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a hydroxyl and a carboxylic acid group, and at the 1-position with a methyl group.[1] This unique trifunctional arrangement—a tertiary amine, a tertiary alcohol, and a carboxylic acid—makes it a highly valuable and versatile scaffold for chemical synthesis.

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.[2] The specific combination of functional groups in this molecule offers multiple points for chemical modification, enabling its use in constructing complex molecular architectures and serving as a key intermediate in the synthesis of novel therapeutic agents.[3][4]

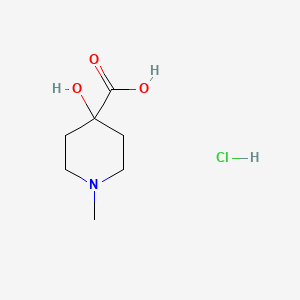

Caption: Chemical structure of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is paramount for its effective use in synthesis and formulation. While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.

| Property | Value / Description | Source / Rationale |

| CAS Number | 41248-72-0 | [1] |

| Molecular Formula | C₇H₁₄ClNO₃ | Derived from structure |

| Molecular Weight | 195.64 g/mol | Calculated |

| IUPAC Name | 4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride | Standard nomenclature |

| Appearance | Expected to be a white to off-white crystalline solid. | Based on similar hydrochloride salts of amino acids. |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents. | The hydrochloride salt form and polar functional groups (-OH, -COOH) enhance polarity. |

| pKa | Two pKa values are expected: one for the carboxylic acid (~2-4) and one for the protonated tertiary amine (~9-11). | Inferred from standard values for carboxylic acids and tertiary ammonium ions. |

The piperidine ring exists in a stable chair conformation.[5] The bulky substituents at the C4 position (hydroxyl and carboxyl groups) will influence the conformational equilibrium, though the specific preference (axial vs. equatorial) would require detailed computational or experimental (NMR) analysis.[5]

Synthesis and Mechanistic Insights

A robust and scalable synthesis is crucial for the practical application of any chemical intermediate. A logical and field-proven approach to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves a two-step process starting from the readily available N-methyl-4-piperidone. This pathway leverages the classic cyanohydrin reaction followed by nitrile hydrolysis.

Causality of the Synthetic Strategy: The choice of N-methyl-4-piperidone as a starting material is strategic; it already contains the required N-methylated piperidine core. The challenge lies in introducing the hydroxyl and carboxylic acid groups at the C4 position concurrently. The cyanohydrin route is an ideal solution as it converts the ketone into an α-hydroxy nitrile, which is a direct precursor to an α-hydroxy acid.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Step 1: Synthesis of 4-cyano-1-methylpiperidin-4-ol (Cyanohydrin Formation)

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

-

Reagent Charge: Charge the flask with N-methyl-4-piperidone. Dissolve it in a suitable solvent like water or a water/alcohol mixture.

-

Cyanide Addition: Prepare a solution of potassium cyanide (KCN) in water and add it slowly to the stirred ketone solution via the dropping funnel, maintaining the temperature below 10°C.

-

Expert Insight: The reaction is exothermic and involves highly toxic cyanide. Slow addition and temperature control are critical for safety and to prevent side reactions. The reaction is a nucleophilic addition of the cyanide ion to the electrophilic carbonyl carbon.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ketone. The reaction is typically complete within a few hours.

-

Work-up & Isolation: Once complete, carefully neutralize any excess cyanide (following established safety protocols). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin intermediate.

Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid Hydrochloride

-

Reactor Setup: Place the crude cyanohydrin intermediate from Step 1 into a robust reaction vessel suitable for heating with strong acid.

-

Acid Hydrolysis: Add concentrated hydrochloric acid. Heat the mixture to reflux.

-

Expert Insight: The hydrolysis of a nitrile to a carboxylic acid under strong acidic conditions is a standard and effective transformation. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid and ammonium ion. The use of HCl serves both as the catalyst for hydrolysis and as the reagent to form the final hydrochloride salt.

-

-

Reaction Monitoring: The reaction can be monitored by IR spectroscopy, watching for the disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹).

-

Isolation and Purification: After the reaction is complete (typically several hours), cool the solution. The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure to remove excess HCl and water. The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Analytical Characterization and Structural Confirmation

Rigorous analytical chemistry is essential to confirm the identity and purity of the final compound. Each spectroscopic technique provides a unique piece of the structural puzzle.

Caption: Workflow for analytical characterization.

| Technique | Expected Observations & Interpretation |

| ¹H NMR | N-CH₃: A singlet around 2.5-3.0 ppm. Piperidine Protons (CH₂): Complex multiplets between 2.0-3.5 ppm due to the chair conformation and coupling. OH & COOH Protons: Two broad, exchangeable singlets (with D₂O). Their chemical shifts can vary widely depending on concentration and solvent. |

| ¹³C NMR | C=O (Carboxyl): A signal in the 170-180 ppm region. C4 (Quaternary Carbon): A signal around 70-80 ppm, attached to -OH and -COOH. Piperidine Carbons (adjacent to N): Signals around 50-60 ppm. N-CH₃: A signal around 40-45 ppm. |

| IR Spectroscopy | O-H (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer.[6] O-H (Alcohol): A sharper, medium-intensity peak around 3300-3500 cm⁻¹. C=O (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[7] |

| Mass Spec. (ESI+) | The molecular ion for the free base (C₇H₁₃NO₃) would be observed at m/z = 159.08. Fragmentation may include loss of H₂O (m/z = 141) and loss of COOH (m/z = 114). |

Safety, Handling, and Storage

As a research chemical, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride requires careful handling. Safety protocols should be established based on data from structurally related compounds.

-

Hazard Identification: Based on analogues, this compound is likely to be classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[8][9][10]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) as piperidine derivatives can be sensitive to air and moisture.[8]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8]

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride represents more than just a chemical formula; it is a strategically designed molecular tool. Its synthesis is achievable through well-understood chemical transformations, and its structure can be unequivocally confirmed with standard analytical techniques. For the medicinal chemist and drug developer, this compound offers a rigid scaffold with orthogonal functional groups, providing a powerful starting point for the exploration of new chemical space and the development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. American Chemical Society. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2022, August 8). NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives. Retrieved January 25, 2026, from [Link]

-

PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved January 25, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 25, 2026, from [Link]

-

DTIC. (2004, June 4). Piperidine Synthesis. Defense Technical Information Center. Retrieved January 25, 2026, from [Link]

-

Chemguide. (n.d.). Interpreting an infra-red spectrum. Retrieved January 25, 2026, from [Link]

Sources

- 1. 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid hydrochloride | 41248-72-0 [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

An In-depth Technical Guide to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of the . Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, physicochemical characteristics, synthesis, and safety considerations. The information presented is curated from reputable chemical and safety databases to ensure accuracy and reliability, offering a foundational understanding for its application in research and development.

Introduction and Chemical Identity

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a quaternary carbon at the 4-position bearing both a hydroxyl and a carboxylic acid group, along with a tertiary amine in the piperidine ring, imparts a unique combination of functionalities. This arrangement allows for diverse chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for handling and formulation.

It is crucial to distinguish this compound from the structurally related 4-Hydroxy-1-methylpiperidine. The presence of the carboxylic acid group in the title compound dramatically alters its physical and chemical properties, including its acidity, polarity, and potential for further chemical transformations.

Key Identifiers:

-

IUPAC Name: 1-methylpiperidine-4-carboxylic acid;hydrochloride[1]

-

Synonyms: 1-methylpiperidine-4-carboxylic Acid Hydrochloride, 1-methyl-4-piperidinecarboxylic acid hydrochloride, 1-methylpiperidine-4-carboxylic acid HCl, 4-carboxy-1-methyl-piperidine HCl[1][3]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in research and development, influencing aspects from reaction conditions to formulation and bioavailability. The properties of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 179.64 g/mol | [1][3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 225 - 235 °C | [2][3] |

| Purity | 96 - 99% | [2][3] |

| Sensitivity | Hygroscopic | [3] |

The high melting point of this compound is indicative of its ionic character as a hydrochloride salt and the potential for strong intermolecular forces, such as hydrogen bonding, facilitated by the hydroxyl and carboxylic acid groups. Its hygroscopic nature necessitates careful handling and storage under an inert atmosphere to prevent degradation and maintain sample integrity.[3][5]

Chemical Structure and Reactivity

The chemical structure of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is central to its reactivity. The piperidine ring is a saturated heterocycle, and the N-methyl group makes the nitrogen a tertiary amine. As a hydrochloride salt, the nitrogen atom is protonated, rendering it less nucleophilic. The key functional groups that dictate its chemical behavior are the hydroxyl and carboxylic acid moieties at the 4-position.

Caption: Chemical structure of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

The presence of both an alcohol and a carboxylic acid on the same carbon atom makes this a versatile synthetic intermediate. The carboxylic acid can undergo esterification or amidation reactions, while the hydroxyl group can be a target for etherification or acylation. The tertiary amine, after deprotonation, can act as a base or a nucleophile.

Synthesis

A common synthetic route to 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride involves the reductive amination of a suitable precursor. One documented method starts from isonipecotic acid (piperidine-4-carboxylic acid).[6][7]

Caption: Simplified workflow for the synthesis of the target compound.

Experimental Protocol Outline:

-

Charging the Reactor: Isonipecotic acid and a palladium catalyst are charged into a reaction vessel with purified water.[6][7]

-

Heating: The mixture is heated to approximately 90-95°C.[6][7]

-

Addition of Reagents: Formic acid and formaldehyde are added to the heated mixture. This combination of reagents is characteristic of the Eschweiler-Clarke reaction, a method for the methylation of primary and secondary amines.[6][7]

-

Cooling and Filtration: The reaction mixture is cooled, and the catalyst is removed by filtration.[6][7]

-

Workup: The filtrate is concentrated, and the product is isolated, likely through crystallization, to yield the hydrochloride salt.[6][7]

This synthetic pathway is efficient for N-methylation. The choice of a palladium catalyst suggests a catalytic hydrogenation may also be involved in the overall transformation.

Safety and Handling

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.[5]

-

Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere.[5][8] Keep the container tightly closed.[5] The compound is hygroscopic.[3]

In case of exposure, immediate first aid measures should be taken, and medical attention should be sought. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Characterization and Quality Control

To ensure the identity and purity of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, a suite of analytical techniques should be employed. While specific, validated protocols for this compound are not publicly available, standard methods for the characterization of organic compounds are applicable.

Recommended Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would show characteristic signals for the N-methyl group, the piperidine ring protons, and exchangeable protons of the hydroxyl and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. Expected characteristic absorptions include a broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is a standard method for determining the purity of the compound. A suitable column and mobile phase would need to be developed to achieve good separation of the target compound from any impurities.

Applications in Research and Development

The bifunctional nature of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride makes it a valuable starting material for the synthesis of a variety of complex molecules. The piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system.[9] The presence of the hydroxyl and carboxylic acid groups provides handles for the introduction of further diversity and for conjugation to other molecules.

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a well-defined chemical entity with distinct physical and chemical properties. Its synthesis is achievable through established organic chemistry reactions, and its handling requires adherence to standard safety protocols for hazardous materials. The structural features of this compound make it a promising building block for the development of novel chemical entities in the pharmaceutical and agrochemical industries. This guide provides a solid foundation of technical information for scientists and researchers working with this compound.

References

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidine-4-carboxylic acid hydrochloride [oakwoodchemical.com]

- 3. 1-Methylpiperidine-4-carboxylic acid hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 1-Methylpiperidine-4-carboxylic acid hydrochloride | 71985-80-3 [chemicalbook.com]

- 7. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. chemimpex.com [chemimpex.com]

The Synthetic Heart of Potent Analgesics: Deconstructing the Role and Downstream Mechanisms of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While not possessing a direct pharmacological mechanism of action itself, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride stands as a pivotal molecular scaffold in the synthesis of highly potent synthetic opioids. This guide illuminates its critical role as a key intermediate and delves into the profound downstream mechanism of action of the powerful analgesics derived from it, such as remifentanil and other fentanyl analogues. We will explore the synthetic pathways it enables, the ultimate molecular targets of its derivatives, and the intricate signaling cascades they modulate.

A Foundation for Potent Opioids: The Synthetic Significance

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a heterocyclic compound whose rigid piperidine core is a well-established pharmacophore in medicinal chemistry, particularly for targeting the central nervous system. Its true significance lies in its utility as a versatile starting material for the construction of complex 4-anilidopiperidine analgesics. The synthesis of potent opioids such as remifentanil and carfentanil often involves intermediates derived from this core structure.[1][2] The 4-hydroxy and 4-carboxylic acid functionalities provide reactive handles for the elaboration of the molecule into the final, pharmacologically active compounds.

Downstream Pharmacology: The µ-Opioid Receptor and its Signaling Cascade

The ultimate mechanism of action of the drugs synthesized from 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, such as remifentanil and carfentanil, is centered on their potent agonism at the µ-opioid receptor (MOR).[3][4] The µ-opioid receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain, spinal cord, and peripheral neurons, and is the primary target for most opioid analgesics.

Upon binding of a potent agonist like remifentanil or carfentanil, the µ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). This activation initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability.

-

Modulation of Ion Channels: The Gβγ subunits dissociate and directly interact with ion channels. This interaction leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane. Simultaneously, the Gβγ subunits inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

Neurotransmitter Release Inhibition: The combined effects of hyperpolarization and reduced calcium influx decrease neuronal excitability and inhibit the release of neurotransmitters, such as substance P and glutamate, which are crucial for the transmission of pain signals.

This concerted action at the cellular level translates to the powerful analgesic and sedative effects observed clinically with these synthetic opioids.[5]

Quantitative Pharmacology of Key Derivatives

The derivatives of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride are characterized by their high affinity and potency at the µ-opioid receptor. The following table summarizes key pharmacological parameters for remifentanil and carfentanil.

| Compound | Target Receptor | Binding Affinity (Ki) | Potency vs. Morphine | Clinical Application |

| Remifentanil | µ-Opioid Receptor | High | ~100x | Anesthesia, Analgesia[4] |

| Carfentanil | µ-Opioid Receptor | Very High | ~10,000x | Veterinary Anesthetic (large animals)[6] |

Experimental Protocol: Radioligand Binding Assay for µ-Opioid Receptor Affinity

To determine the binding affinity of a novel compound derived from 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride for the µ-opioid receptor, a competitive radioligand binding assay is a standard and essential experiment.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor (e.g., CHO-K1 cells)

-

[³H]-DAMGO (a selective µ-opioid receptor agonist radioligand)

-

Test compound (dissolved in appropriate solvent, e.g., DMSO)

-

Naloxone (a non-selective opioid antagonist for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Plate Setup:

-

Total Binding: Add binding buffer, [³H]-DAMGO, and vehicle (e.g., DMSO) to designated wells.

-

Non-specific Binding: Add binding buffer, [³H]-DAMGO, and a high concentration of naloxone (e.g., 10 µM) to designated wells.

-

Competitive Binding: Add binding buffer, [³H]-DAMGO, and serial dilutions of the test compound to the remaining wells.

-

-

Incubation:

-

Add the prepared cell membranes to all wells.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a cornerstone in the synthetic architecture of some of the most potent opioid analgesics. While devoid of a direct mechanism of action, its chemical framework is expertly manipulated to produce molecules that precisely target the µ-opioid receptor. The profound analgesic and sedative effects of its derivatives are a direct result of their ability to potently activate the intricate signaling pathways of this receptor, leading to a cascade of events that ultimately dampen the transmission of pain signals in the central nervous system. A thorough understanding of its role as a synthetic precursor and the downstream pharmacology of its derivatives is essential for the continued development of novel and improved analgesics.

References

- Google Patents. (n.d.). Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

National Center for Biotechnology Information. (n.d.). Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction. Retrieved January 26, 2026, from [Link]

-

PubMed. (n.d.). A simple synthesis of [11C]carfentanil using an extraction disk instead of HPLC. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic approaches to remifentanil. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). Intermediates for the preparation of remifentanil hydrochloride.

-

Wikipedia. (n.d.). Carfentanil. Retrieved January 26, 2026, from [Link]

-

DEA.gov. (n.d.). Carfentanil: A Synthetic Opioid Unlike Any Other. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Remifentanil. Retrieved January 26, 2026, from [Link]

-

Journal of Nuclear Medicine. (n.d.). A simple automated synthesis of [11C]carfentanil utilizing SPE method without HPLC separation for the routine use. Retrieved January 26, 2026, from [Link]

-

SciELO. (n.d.). Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Neurotransmitter System Interactions of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the investigation of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, a piperidine derivative with potential for interaction with various neurotransmitter systems. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this document outlines the synthesis, physicochemical properties, and hypothesized neuropharmacological profile of the title compound. Drawing upon the known activities of structurally related molecules, we propose a rational basis for exploring its effects on key neurotransmitter systems, including the dopaminergic, serotonergic, cholinergic, GABAergic, glutamatergic, histaminergic, and opioid systems. Detailed, field-proven in vitro protocols are provided to enable researchers to systematically evaluate these potential interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the neuropharmacological properties of novel piperidine-based compounds.

Introduction and Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a synthetic piperidine derivative whose pharmacological profile is currently uncharacterized. However, its structural features—a tertiary amine, a hydroxyl group, and a carboxylic acid moiety at the 4-position—suggest the potential for a rich and complex interaction with various neurotransmitter systems.

Notably, the structurally related compound 4-Hydroxy-1-methylpiperidine is recognized for its utility in the design of CNS agents due to its capacity to interact with neurotransmitter systems.[2][3] Furthermore, other 4-substituted piperidine derivatives have been explored for their effects on neurotransmitter pathways, including as analgesics and psychoactive agents.[4] This guide, therefore, serves as a foundational document to direct the systematic investigation of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, providing the theoretical basis and practical methodologies for its neuropharmacological characterization.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of pharmacological experiments.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [5] |

| Molecular Weight | 179.64 g/mol | [5] |

| IUPAC Name | 1-methylpiperidine-4-carboxylic acid;hydrochloride | [5] |

| CAS Number | 71985-80-3 | [5] |

| Predicted LogP | -0.8 | PubChem |

| Predicted Water Solubility | 14.8 g/L | ALOGPS |

| Predicted pKa (Strongest Acidic) | 4.1 | ChemAxon |

| Predicted pKa (Strongest Basic) | 9.3 | ChemAxon |

Proposed Synthesis

While a direct synthetic route for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is not extensively documented in the literature, a plausible synthesis can be proposed based on established chemical transformations of piperidine derivatives. A logical starting material is 1-methyl-4-piperidone.

Scheme 1: Proposed Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Caption: Proposed synthetic pathway for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Step-by-Step Methodology:

-

Cyanohydrin Formation: 1-methyl-4-piperidone is reacted with a cyanide source, such as potassium cyanide, in an aqueous acidic medium to form the corresponding cyanohydrin, 4-cyano-1-methylpiperidin-4-ol. This reaction is a classic approach to introducing a cyano and hydroxyl group at a carbonyl carbon.

-

Hydrolysis of the Nitrile: The resulting cyanohydrin is then subjected to acidic hydrolysis, for instance, by heating with aqueous sulfuric acid. This converts the nitrile group into a carboxylic acid, yielding 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt, affording the target compound, 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

This proposed synthesis is based on well-established organic chemistry principles and provides a viable route for obtaining the compound for research purposes.

Hypothesized Interactions with Neurotransmitter Systems

The structural motifs within 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride provide a basis for hypothesizing its potential interactions with several key neurotransmitter systems.

Caption: Hypothesized interactions of the target compound with major neurotransmitter systems.

Experimental Protocols for In Vitro Profiling

To empirically determine the neuropharmacological profile of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, a series of in vitro assays are recommended. The following protocols are provided as a comprehensive starting point for these investigations.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]

General Workflow for Radioligand Binding Assays

Caption: General workflow for competitive radioligand binding assays.

4.1.1. Dopamine Receptor Binding Assay

-

Objective: To determine the affinity of the test compound for dopamine D₂ receptors.

-

Materials:

-

Receptor Source: Rat striatal membranes or cells expressing human dopamine D₂ receptors.

-

Radioligand: [³H]Spiperone or [³H]Raclopride.

-

Non-specific determinant: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

-

Protocol:

-

Prepare serial dilutions of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

-

In a 96-well plate, add assay buffer, the test compound, radioligand (at a concentration near its Kd), and the receptor membrane preparation.

-

For non-specific binding wells, add the non-specific determinant instead of the test compound.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

-

4.1.2. Serotonin Transporter (SERT) Binding Assay

-

Objective: To assess the affinity of the test compound for the serotonin transporter.

-

Materials:

-

Receptor Source: Human platelet membranes or cells expressing human SERT.

-

Radioligand: [³H]Citalopram or [³H]Paroxetine.

-

Non-specific determinant: Fluoxetine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Protocol:

-

Follow the general protocol for radioligand binding assays as described in 4.1.1.

-

Incubate at room temperature for 60 minutes.

-

Filter and wash with ice-cold buffer.

-

Determine radioactivity and calculate IC₅₀ and Ki values.

-

4.1.3. GABAA Receptor Binding Assay

-

Objective: To evaluate the interaction of the test compound with the GABAA receptor complex.

-

Materials:

-

Receptor Source: Rat whole brain membranes (excluding cerebellum and pons/medulla).

-

Radioligand: [³H]Muscimol (for the GABA binding site) or [³H]Flunitrazepam (for the benzodiazepine binding site).

-

Non-specific determinant: GABA (100 µM) for [³H]Muscimol binding; Diazepam (10 µM) for [³H]Flunitrazepam binding.

-

Assay Buffer: 50 mM Tris-citrate, pH 7.1.

-

-

Protocol:

-

Adhere to the general radioligand binding assay protocol.

-

Incubate on ice (0-4 °C) for 20-30 minutes.

-

Filter and wash with ice-cold buffer.

-

Measure radioactivity and perform data analysis.

-

4.1.4. NMDA Receptor Binding Assay

-

Objective: To investigate the interaction of the test compound with the NMDA receptor ion channel.

-

Materials:

-

Receptor Source: Rat cortical membranes.

-

Radioligand: [³H]MK-801 (dizocilpine).

-

Non-specific determinant: MK-801 (10 µM).

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

-

Protocol:

-

Follow the general radioligand binding assay protocol.

-

Pre-incubate membranes with glutamate (10 µM) and glycine (10 µM) to open the ion channel.

-

Incubate with the test compound and [³H]MK-801 at room temperature for 2 hours.

-

Filter, wash, and quantify radioactivity.

-

4.1.5. Histamine H₃ Receptor Binding Assay

-

Objective: To determine the affinity of the test compound for the histamine H₃ receptor, given the activity of related 4-hydroxypiperidine derivatives.[7]

-

Materials:

-

Receptor Source: Membranes from cells expressing human histamine H₃ receptors.

-

Radioligand: [³H]Nα-methylhistamine.

-

Non-specific determinant: Clobenpropit (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

-

Protocol:

-

Follow the general radioligand binding assay protocol.

-

Incubate at 25°C for 60 minutes.

-

Filter and wash with ice-cold buffer.

-

Determine radioactivity and calculate IC₅₀ and Ki values.

-

4.1.6. Opioid Receptor Binding Assay

-

Objective: To assess the affinity of the test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.

-

Materials:

-

Receptor Source: Membranes from cells expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Non-specific determinants: Naloxone (10 µM) for all receptor types.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

-

Protocol:

-

Adhere to the general radioligand binding assay protocol for each receptor type.

-

Incubate at 25°C for 60 minutes.

-

Filter, wash, and quantify radioactivity.

-

Enzyme Inhibition Assays

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay

-

Objective: To determine if the test compound inhibits the activity of acetylcholinesterase.

-

Principle: Based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to form a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Materials:

-

Enzyme Source: Purified human recombinant AChE or electric eel AChE.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: DTNB.

-

Assay Buffer: Phosphate buffer, pH 8.0.

-

-

Protocol:

-

In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

4.2.2. Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To assess the inhibitory activity of the test compound against MAO-A and MAO-B.

-

Principle: A fluorometric assay where MAO enzymes oxidize a substrate (e.g., p-tyramine), producing H₂O₂. The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product.

-

Materials:

-

Enzyme Source: Human recombinant MAO-A and MAO-B.

-

Substrate: p-Tyramine.

-

Fluorescent Probe: e.g., Amplex Red.

-

HRP.

-

Selective Inhibitors for Controls: Clorgyline (for MAO-A) and Pargyline (for MAO-B).

-

Assay Buffer: Phosphate buffer, pH 7.4.

-

-

Protocol:

-

In a black 96-well plate, add the assay buffer, HRP, the fluorescent probe, and the test compound.

-

Add the respective MAO enzyme (MAO-A or MAO-B) and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC₅₀ values for both MAO-A and MAO-B.

-

Neurotransmitter Uptake Assays

4.3.1. Monoamine Transporter Uptake Assay

-

Objective: To measure the inhibitory effect of the test compound on the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

-

Principle: A cell-based assay using a fluorescent substrate that is a substrate for monoamine transporters. Inhibition of uptake by the test compound results in a decrease in intracellular fluorescence.[4][8][9]

-

Materials:

-

Cells: HEK-293 cells stably expressing human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

-

Fluorescent Substrate: As provided in commercially available kits.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

-

Protocol:

-

Plate the transporter-expressing cells in a 96- or 384-well plate and allow them to adhere.

-

Add the test compound at various concentrations.

-

Add the fluorescent substrate.

-

Incubate at 37°C for a specified time.

-

Measure the intracellular fluorescence using a fluorescence plate reader.

-

Determine the IC₅₀ values for the inhibition of each transporter.

-

Data Analysis and Interpretation

For all assays, data should be analyzed using appropriate software (e.g., GraphPad Prism) to determine key parameters such as IC₅₀ and Ki values. The IC₅₀ value represents the concentration of the test compound that inhibits 50% of the specific binding or enzyme activity. The Ki (inhibition constant) is a measure of the binding affinity of an inhibitor and is calculated from the IC₅₀ value using the Cheng-Prusoff equation for competitive binding assays:

Ki = IC₅₀ / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The selectivity of the compound for different targets can be assessed by comparing the Ki values. A higher Ki value indicates lower affinity.

Conclusion

This technical guide provides a comprehensive roadmap for the initial neuropharmacological characterization of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. By leveraging its structural similarities to known CNS-active compounds, a rational basis for its investigation has been established. The detailed in vitro protocols herein offer a robust and systematic approach to elucidating its potential interactions with a wide range of neurotransmitter systems. The data generated from these studies will be crucial in determining the therapeutic potential of this and related piperidine derivatives, contributing to the broader field of neuropharmacology and drug discovery.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2760043, 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). Retrieved from [Link].

-

Łażewska, D., et al. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 23(11), 2819. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link].

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Hydroxy-N-methylpiperidine (CAS 106-52-5). Retrieved from [Link]

- Singh, N., & Kumar, A. (2021). Piperidine: A versatile scaffold in medicinal chemistry. Journal of Molecular Structure, 1239, 130514.

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736939, 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link].

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

Leurs, R., et al. (2020). Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. ACS Sensors, 5(6), 1736–1745. Available at: [Link]

- Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Zhang, L., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 1(1), 18–26. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

-

ResearchGate. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Retrieved from [Link]

-

Stark, H., et al. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules, 25(21), 5183. Available at: [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2724, pp. 315–325). Humana, New York, NY.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Seifert, R., & Wenzel-Seifert, K. (2002). Constitutive activity of G-protein-coupled receptors: cause, design, and discovery of inverse agonists. Naunyn-Schmiedeberg's archives of pharmacology, 366(5), 381–416.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. biocompare.com [biocompare.com]

- 5. 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1) | C7H14ClNO2 | CID 2760043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. moleculardevices.com [moleculardevices.com]

Methodological & Application

Application Notes and Protocols for the Purification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a key heterocyclic building block in medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the presence of a hydroxyl group, a carboxylic acid, and a tertiary amine, offers a unique three-dimensional structure and multiple points for chemical modification. This versatility makes it an attractive starting material for the synthesis of novel therapeutics, particularly in the fields of neurology, oncology, and infectious diseases.

This comprehensive guide provides detailed protocols and the underlying scientific principles for the effective purification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, ensuring a high-purity starting material for successful research and development endeavors.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The selection of an appropriate purification strategy is contingent on a thorough understanding of the potential impurities that may be present in the crude product. These impurities typically arise from the synthetic route employed. A common synthetic pathway to related structures, such as 1-methylpiperidine-4-carboxylic acid hydrochloride, involves the reaction of isonipecotic acid with formaldehyde and formic acid in the presence of a palladium catalyst.[1] Based on this, the likely impurities in crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride may include:

-

Unreacted Starting Materials: Residual isonipecotic acid or its derivatives.

-

Reagents and Byproducts: Lingering formaldehyde, formic acid, or their degradation products.

-

Catalyst Residues: Traces of palladium or other catalysts used in the synthesis.

-

Solvent Residues: Residual solvents from the reaction and initial work-up, such as acetonitrile or alcohols.

-

Side-Reaction Products: Isomeric impurities or products of over-alkylation.

The presence of a hydroxyl group, a carboxylic acid, and a tertiary amine hydrochloride makes the target compound highly polar and water-soluble.[2][3] This high polarity can present challenges for traditional purification techniques like standard silica gel chromatography. Therefore, specialized methods are often required to achieve the desired level of purity.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful and widely used technique for the purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For a highly polar compound like 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, a polar protic solvent is generally a good starting point.[4]

Selecting the Optimal Solvent System: A Balance of Solubility

The ideal recrystallization solvent should exhibit the following characteristics:

-

High solubility of the target compound at elevated temperatures.

-

Low solubility of the target compound at low temperatures.

-

High solubility of impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.

-

A boiling point that is not excessively high, to allow for easy removal from the purified crystals.

-

Inertness towards the target compound.

Based on literature precedents for similar piperidine derivatives and amino acid hydrochlorides, a solvent/anti-solvent system is often the most effective approach.[5][6] A polar solvent is used to dissolve the compound, and a less polar "anti-solvent" is added to reduce the solubility and induce crystallization.

Recommended Solvent Systems:

| Primary Solvent (Good Solvent) | Anti-Solvent (Poor Solvent) | Rationale & Observations |

| Methanol | Ethyl Acetate | Methanol is an excellent solvent for polar hydrochlorides. The addition of ethyl acetate significantly reduces the polarity of the mixture, promoting the precipitation of the ionic target compound while keeping less polar impurities in solution. |

| Ethanol | Isopropyl Ether | Similar to the methanol/ethyl acetate system, with ethanol being a slightly less polar primary solvent. Isopropyl ether is a common anti-solvent for inducing crystallization of polar compounds. |

| Isopropanol | Diethyl Ether | Isopropanol offers a good balance of polarity and a higher boiling point than methanol or ethanol, which can be advantageous for achieving slow, controlled crystallization. Diethyl ether is a highly effective anti-solvent. |

| Water | Acetone/Isopropanol | Water is an excellent solvent for this compound, but its high polarity can sometimes lead to the co-precipitation of polar impurities. Using acetone or isopropanol as an anti-solvent can mitigate this. This system is particularly useful if the crude material is wet. |

Detailed Recrystallization Protocol

This protocol provides a general framework. The specific volumes of solvents should be optimized based on the scale of the purification and the purity of the crude material.

Materials and Equipment:

-

Crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

-

Selected primary solvent (e.g., Methanol, Ethanol, Isopropanol)

-

Selected anti-solvent (e.g., Ethyl Acetate, Isopropyl Ether)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a water/oil bath

-

Magnetic stirrer and stir bar

-

Condenser (optional, but recommended for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Vacuum oven or desiccator

Step-by-Step Procedure:

-

Dissolution: Place the crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the chosen primary solvent (e.g., methanol) required to dissolve the solid at an elevated temperature (just below the boiling point of the solvent). Gentle heating and stirring will facilitate dissolution.

-

Hot Filtration (Optional but Recommended): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step is crucial for obtaining a highly pure final product.

-

Inducing Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., ethyl acetate) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the saturation point has been reached.

-

Crystal Growth: Gently warm the solution until the turbidity just disappears, creating a saturated solution at an elevated temperature. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than fine powders that may trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30-60 minutes to maximize the yield of the purified product.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Method 2: Chromatographic Purification - For Challenging Separations

When recrystallization fails to provide the desired level of purity, or when dealing with complex mixtures of closely related impurities, chromatographic techniques offer a more powerful separation tool. Due to the high polarity and ionic nature of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, conventional normal-phase silica gel chromatography is often ineffective. Instead, Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography are the methods of choice.

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar and hydrophilic compounds.[7][8] In HILIC, a polar stationary phase (e.g., bare silica, or silica functionalized with polar groups like amide or diol) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[9]

Principle of Separation: A water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. The elution order is typically from least polar to most polar, with more polar compounds being more strongly retained.

dot

Caption: HILIC Separation Mechanism

HILIC Protocol

Materials and Equipment:

-

HPLC system with a UV detector or Mass Spectrometer (MS)

-

HILIC column (e.g., Silica, Amide, or Diol phase, 5 µm particle size)

-

Crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, dissolved in the mobile phase

-

Acetonitrile (HPLC grade)

-

Ammonium formate or ammonium acetate (for buffer preparation)

-

Formic acid or acetic acid (for pH adjustment)

-

Deionized water

Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of acetonitrile (e.g., 80-95%) and a low percentage of an aqueous buffer (e.g., 5-20% of 10-20 mM ammonium formate, pH adjusted to 3-5 with formic acid). The exact ratio will need to be optimized.

-

Column Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.

-

Sample Preparation: Dissolve the crude sample in the mobile phase. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

-

Injection and Elution: Inject the sample onto the column. Elution can be performed isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the percentage of the aqueous buffer) to elute more strongly retained compounds.

-

Detection: Monitor the elution of the compounds using a UV detector (if the compound has a chromophore) or, more universally, a mass spectrometer.

-

Fraction Collection and Analysis: Collect the fractions corresponding to the main peak. Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[10][11] For the purification of a cationic compound like 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, a cation-exchange resin is used.

Principle of Separation: The positively charged piperidinium nitrogen of the target compound will bind to the negatively charged functional groups of the cation-exchange resin. Impurities that are neutral or anionic will pass through the column unretained. The bound compound is then eluted by changing the pH or increasing the ionic strength of the mobile phase.

dot

Caption: Ion-Exchange Chromatography Workflow

Ion-Exchange Chromatography Protocol

Materials and Equipment:

-

Strong cation-exchange resin (e.g., Dowex-50, H+ form)

-

Chromatography column

-

Crude 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

-

Deionized water

-

Aqueous ammonia solution (e.g., 2 M)

-

Hydrochloric acid (for regeneration, if needed)

-

pH meter or pH paper

-

Fraction collector (optional)

-

Rotary evaporator

Step-by-Step Procedure:

-

Resin Preparation and Packing: Swell the cation-exchange resin in deionized water according to the manufacturer's instructions. Pack the slurry into a chromatography column. Wash the packed resin extensively with deionized water.

-

Sample Loading: Dissolve the crude product in a minimum amount of deionized water. Apply the sample solution to the top of the column and allow it to percolate into the resin bed.

-

Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities. Monitor the eluent to ensure all non-retained species have been washed off.

-

Elution: Elute the bound 4-Hydroxy-1-methylpiperidine-4-carboxylic acid by passing a dilute aqueous ammonia solution (e.g., 2 M) through the column.[12] The ammonia will protonate to form ammonium ions, which will displace the target compound from the resin.

-

Fraction Collection: Collect the eluting fractions. The fractions containing the product can be identified by thin-layer chromatography (TLC) or by monitoring the pH of the eluent.

-

Solvent Removal: Combine the fractions containing the pure product and remove the water and excess ammonia under reduced pressure using a rotary evaporator. The free base of the product will be obtained.

-

Conversion back to Hydrochloride Salt (if necessary): Dissolve the resulting free base in a suitable solvent (e.g., methanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The hydrochloride salt will precipitate and can be collected by filtration.

-

Drying: Dry the final product under vacuum.

Purity Assessment

After purification, it is essential to assess the purity of the 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. Common analytical techniques for this purpose include:

-

High-Performance Liquid Chromatography (HPLC): Using a HILIC or a suitable reversed-phase C18 column with an appropriate mobile phase.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a critical step in ensuring the quality and reliability of subsequent research and development activities. Both recrystallization and chromatographic methods can be effectively employed to achieve high levels of purity. Recrystallization, particularly using a solvent/anti-solvent system such as methanol/ethyl acetate or ethanol/isopropyl ether, is a robust and scalable first-line approach. For more challenging separations, HILIC and ion-exchange chromatography provide powerful alternatives. The choice of the optimal purification method will depend on the specific impurity profile of the crude material and the desired final purity. By following the detailed protocols outlined in this guide, researchers can confidently prepare high-purity 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride for their synthetic and biological investigations.

References

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Phenyl-1-(p-tolylsulphonyl)piperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

- Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

PubMed Central. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

- Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.

-

Reddit. (2023). Ion exchange chromatography for histidine derivative. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

ResearchGate. (2009). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Cheméo. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 65214-82-6: 1-Piperidinecarboxylic acid, 4-hydroxy-, e… [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 6. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 7. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. reddit.com [reddit.com]

Application and Protocol for NMR Spectroscopic Analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

Introduction

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. The piperidine ring is a common scaffold in many biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a comprehensive overview of the application of ¹H and ¹³C NMR spectroscopy for the characterization of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, including predicted spectral data, detailed experimental protocols, and an in-depth discussion of the underlying scientific principles.

As the nitrogen atom in the piperidine ring is protonated in the hydrochloride salt form, the molecule exists as a quaternary ammonium species. This protonation significantly influences the chemical shifts of the neighboring protons and carbons, a key consideration in spectral interpretation.[1]

Predicted NMR Spectra

Due to the absence of publicly available experimental spectra for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The predictions consider the inductive effects of the hydroxyl and carboxyl groups, as well as the deshielding effect of the protonated nitrogen atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the N-methyl group and the piperidine ring protons. The protons on the carbons adjacent to the positively charged nitrogen (H-2 and H-6) will be the most deshielded. The presence of the hydroxyl and carboxylic acid protons may be observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The quaternary carbon at the 4-position (C-4) is expected to have a weak intensity due to the absence of a directly attached proton and a long relaxation time.[2] The carbons adjacent to the protonated nitrogen (C-2 and C-6) will be shifted downfield. The chemical shifts of carbonyl carbons in carboxylic acids typically appear in the range of 170-180 ppm.[3]

Table 1: Predicted ¹H and ¹³C Chemical Shifts for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0 | ~45 |

| H-2, H-6 (axial & equatorial) | 3.2 - 3.6 | ~55 |

| H-3, H-5 (axial & equatorial) | 2.0 - 2.5 | ~30 |

| C-4 (quaternary) | - | ~70 |

| C=O | - | ~175 |

| OH | Variable (broad) | - |

| COOH | Variable (broad) | - |

| NH⁺ | Variable (broad) | - |

Note: These are estimated values. Actual chemical shifts may vary based on experimental conditions.

Experimental Protocols

The following protocols are designed to provide a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Workflow for NMR Analysis

Caption: General workflow for NMR analysis.

Part 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4]

1. Choice of Solvent:

-

Rationale: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a polar, ionic compound. Therefore, polar deuterated solvents are required for dissolution. Deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices.[5] D₂O is advantageous for observing exchangeable protons (OH, COOH, NH⁺) as they will exchange with deuterium and their signals will disappear, aiding in their identification. DMSO-d₆ is a good alternative that will typically allow for the observation of these exchangeable protons.[6]

-

Protocol:

-

Select either D₂O or DMSO-d₆ as the solvent.

-

2. Sample Concentration:

-

Rationale: An adequate concentration is necessary to obtain a good signal-to-noise ratio in a reasonable amount of time. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[4]

-

Protocol:

-

Accurately weigh 5-10 mg of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride into a clean, dry vial.

-